

Literature review of N,N'-dimethyl-m-phenylenediamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N1,N3-Dimethylbenzene-1,3-diamine*

Cat. No.: *B185354*

[Get Quote](#)

N,N'-dimethyl-m-phenylenediamine: A Technical Review

An In-depth Guide for Researchers and Drug Development Professionals

N,N'-dimethyl-m-phenylenediamine, with CAS number 2836-04-6, is an aromatic amine that serves as a valuable building block in various chemical syntheses.^[1] This technical guide provides a comprehensive review of its chemical properties, synthesis, applications, and toxicological data, tailored for researchers, scientists, and professionals in drug development. This document distinguishes between the meta isomer and its more commonly referenced para isomer, focusing exclusively on the properties and applications of the meta form and its dihydrochloride salt.

Chemical and Physical Properties

N,N'-dimethyl-m-phenylenediamine is a clear, colorless liquid in its base form.^[2] It is often supplied and used as a more stable dihydrochloride salt (CAS 3575-32-4), which typically appears as a white to tan crystalline powder.^{[3][4]} Key physical and chemical properties are summarized below for easy reference and comparison.

Property	Value (Free Base)	Value (Dihydrochloride Salt)	Reference(s)
CAS Number	2836-04-6	3575-32-4	[2] , [4]
Molecular Formula	C ₈ H ₁₂ N ₂	C ₈ H ₁₂ N ₂ · 2HCl	[2] , [4]
Molecular Weight	136.20 g/mol	209.12 g/mol	[2] , [4]
Appearance	Clear Colorless Liquid	White to tan/purple crystalline powder	[2] , [4]
Melting Point	< -20 °C	217 °C (decomposes)	[2] , [4]
Boiling Point	244.1 °C at 760 mmHg	Not Applicable	[2]
Density	1.049 g/cm ³	Not Available	[2]
Flash Point	88.8 °C	Not Applicable	[2]
Solubility	Not specified	Soluble in water (100mg/2ml)	[4]
Refractive Index	1.607	Not Applicable	[2]
LogP	1.916	Not Available	[2]

Synthesis and Manufacturing

The synthesis of N,N'-dimethyl-m-phenylenediamine typically involves the reduction of the corresponding nitroaniline precursor, N,N-dimethyl-3-nitroaniline. A common and effective method is catalytic hydrogenation.

General synthesis pathway for N,N'-dimethyl-m-phenylenediamine.

Experimental Protocols

General Protocol for Catalytic Hydrogenation of N,N-dimethyl-3-nitroaniline:

While specific industrial protocols are proprietary, a representative laboratory-scale synthesis can be described.[\[5\]](#)

- **Dissolution:** N,N-dimethyl-3-nitroaniline is dissolved in a suitable solvent, such as methanol or ethanol.[5][6]
- **Catalyst Addition:** A catalyst, typically 10% palladium on carbon (Pd/C), is added to the solution.[5]
- **Hydrogenation:** The reaction mixture is placed under a hydrogen atmosphere and stirred vigorously at room temperature for a period of 15 to 24 hours.[5][6] The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the catalyst is removed by filtration through a pad of celite or diatomaceous earth.[5]
- **Purification:** The filtrate is concentrated under reduced pressure. The resulting residue can be purified by column chromatography to yield the final product, N,N'-dimethyl-m-phenylenediamine, as a colorless liquid.[5]

Note: The above protocol is a generalized representation. For comparison, a detailed protocol for the related para-isomer involves reduction of p-nitrosodimethylaniline using stannous chloride in concentrated hydrochloric acid, followed by basification and extraction.[7] Such methods highlight alternative acidic reduction routes applicable to this class of compounds.

Key Applications

N,N'-dimethyl-m-phenylenediamine is an important chemical intermediate, primarily utilized in the synthesis of dyes and pigments.[3] Its aromatic diamine structure makes it a suitable precursor for producing a wide range of colorants.

Azo Dye Synthesis

A primary application is in the manufacturing of azo dyes.[8] The process involves two key steps: diazotization of the primary amine group, followed by a coupling reaction with a suitable aromatic partner.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-Dimethyl-m-phenylenediamine, Dihydrochloride [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. N,N-Dimethyl-1,3-phenylenediamine 99 3575-32-4 [sigmaaldrich.com]
- 5. N,N-dimethyl-m-phenylenediamine | 2836-04-6 [chemicalbook.com]
- 6. N,N-Dimethyl-1,4-phenylenediamine synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- To cite this document: BenchChem. [Literature review of N,N'-dimethyl-m-phenylenediamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b185354#literature-review-of-n-n-dimethyl-m-phenylenediamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com